(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone
Description
The compound “(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone” features a benzo[d]thiazole core substituted with a chlorine atom at position 7 and a methoxy group at position 4. This heterocyclic system is linked to a piperazine ring, which is further connected to a cyclohexyl methanone group.
Properties
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclohexylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2S/c1-25-15-8-7-14(20)17-16(15)21-19(26-17)23-11-9-22(10-12-23)18(24)13-5-3-2-4-6-13/h7-8,13H,2-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGGJHLMCFADAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.
Introduction of the Piperazine Ring: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate.
Attachment of the Cyclohexyl Group: Finally, the piperazine derivative is reacted with cyclohexyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the nitro group (if present) on the benzo[d]thiazole ring can yield the corresponding amine.
Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development. It has been studied for its potential anti-inflammatory and antimicrobial properties .
Medicine
In medicine, the compound is being investigated for its potential use in treating inflammatory diseases and infections. Its ability to inhibit specific enzymes makes it a potential therapeutic agent .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone involves the inhibition of specific enzymes and pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound’s structure allows it to bind to the active site of these enzymes, preventing their normal function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine-Thiazole Backbones
Several structurally related compounds share the piperazine-thiazole framework but differ in substituents and functional groups:
Estimated based on molecular formula C₁₈H₂₃ClN₃O₂S.
*Estimated based on acridine-piperazine structure.
Research Findings and Data Tables
Table 1: Key Physicochemical Properties of Selected Analogues
Biological Activity
The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its complex structure and potential therapeutic applications. This article delves into its biological activity, including its mechanisms of action, synthesis, and relevant case studies.
Structural Features
The compound consists of several key structural components:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its role in various biological activities.
- Chloro-substituted Benzo[d]thiazole Moiety : This group enhances the compound's reactivity and potential interaction with biological targets.
- Cyclohexyl Group : Contributes to the lipophilicity of the molecule, potentially affecting its pharmacokinetics.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, indicating potential applications in the following areas:
1. Anticancer Activity
Research has demonstrated that derivatives of benzo[d]thiazole compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. Notably, one derivative displayed an IC50 value of 6.502 μM against MCF-7 cells, comparable to standard chemotherapeutics like doxorubicin .
2. Anti-inflammatory Properties
The presence of the benzo[d]thiazole moiety is associated with anti-inflammatory effects. Studies have indicated that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may also possess such activity.
3. Antimicrobial Activity
Preliminary evaluations suggest that this compound may exhibit antimicrobial properties. Molecular modeling studies have indicated interactions with bacterial proteins, leading to potential antibacterial effects.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, similar compounds have been shown to interact with neurotransmitter receptors and modulate signaling pathways involved in cancer progression and inflammation.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Benzo[d]thiazole Ring : Achieved through cyclization reactions involving 2-aminothiophenol.
- Introduction of the Piperazine Moiety : Reacting the benzo[d]thiazole derivative with piperazine in the presence of a base.
- Attachment of Cyclohexyl Group : Final modifications to incorporate the cyclohexyl group can be performed through various alkylation methods.
Research Findings
A summary of notable findings from recent studies is presented in the following table:
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cytotoxic Evaluation : A study evaluated various derivatives against cancer cell lines, identifying promising candidates for further development .
- Molecular Modeling Studies : These studies provided insights into the interactions between the compound and biological targets, supporting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
